![molecular formula C12H17N3O2 B2435162 N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide CAS No. 331637-03-7](/img/structure/B2435162.png)
N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide
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Description
N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential biological and medicinal properties. This compound belongs to the class of amides and is synthesized through a specific method that involves the reaction of pyridine-4-carboxaldehyde with 2-methylpropylamine and ethylenediamine.
Scientific Research Applications
Photo-induced Oxidation Studies
A study conducted by Draksharapu et al. (2012) explored the photochemistry of complexes including N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide derivatives. Under UV or visible irradiation, these complexes enhanced the rate of outer sphere electron transfer, generating superoxide radical anions. The study suggests potential applications in light-induced oxidation processes.
Chemosensor Applications
The work by Maity et al. (2015) designed a new derivative that functions as a fluorescent chemosensor. This derivative selectively detects Cd(2+) or Hg(2+) ions, changing from weakly to highly fluorescent upon binding. Such derivatives can be crucial in biological and environmental monitoring.
Ligand Exchange and Spin State Equilibria
Draksharapu et al. (2012) also investigated the ligand exchange and spin state equilibria in aqueous media of complexes based on N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide. This study provides insights into the structural and electronic properties of these complexes, which are essential for catalysis and material science applications.
Catalysis Research
Narulkar et al. (2017) synthesized new complexes using ligands related to N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide, which showed effectiveness as catalysts in the oxidation of hydrocarbons to alcohols (Narulkar et al., 2017). This indicates potential applications in chemical synthesis and industrial processes.
Polymerization Applications
Harrisson et al. (2012) explored the use of solvents in polymerization processes involving N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide derivatives. Their findings suggest applications in controlled polymer synthesis and material engineering (Harrisson et al., 2012).
Coordination Chemistry and Magnetism
Wu et al. (2004) examined the coordination chemistry and magnetic properties of manganese(II) complexes with ligands derived from N-(2-methylpropyl)-N'-(pyridin-4-ylmethyl)ethanediamide. Such studies are pivotal for developing magnetic materials and understanding metal-ligand interactions (Wu et al., 2004).
properties
IUPAC Name |
N'-(2-methylpropyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9(2)7-14-11(16)12(17)15-8-10-3-5-13-6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPLPKWMAUMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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